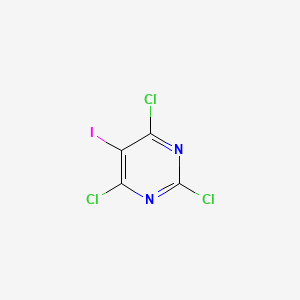

2,4,6-Trichloro-5-iodopyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that plays a crucial role in numerous biological processes. nih.gov It forms the core structure of the nucleobases cytosine, thymine, and uracil (B121893), which are essential components of nucleic acids (DNA and RNA). nih.govfiveable.me This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. tec.mxnih.gov

The significance of pyrimidines extends beyond their natural roles. Synthetic pyrimidine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of therapeutic activities. orientjchem.orgresearchgate.net These include anticancer agents like 5-fluorouracil (B62378), antibacterial drugs such as trimethoprim, and antiviral compounds. nih.govorientjchem.orgingentaconnect.com The ability of the pyrimidine ring to engage in various biological interactions, including hydrogen bonding and stacking interactions, makes it an ideal framework for designing molecules that can bind to specific biological targets like enzymes and receptors. studysmarter.co.uk Consequently, the synthesis of novel pyrimidine derivatives remains a vibrant area of research in the quest for new and improved therapeutic agents. nih.govingentaconnect.com

Role of Halogenation in Modulating Pyrimidine Reactivity for Chemical Transformations

Halogenation of the pyrimidine ring is a powerful strategy for modulating its chemical reactivity and enabling a diverse range of chemical transformations. The introduction of halogen atoms, which are electronegative, renders the pyrimidine ring electron-deficient. This electronic perturbation significantly influences the susceptibility of different positions on the ring to nucleophilic attack and facilitates various cross-coupling reactions. acs.org

The type of halogen and its position on the pyrimidine ring dictate the order and selectivity of subsequent reactions. For instance, in polyhalogenated pyrimidines, the general order of reactivity for nucleophilic substitution is often C4 > C2 > C5. nih.gov This differential reactivity allows for the stepwise and regioselective functionalization of the pyrimidine core. Halogenated pyrimidines are excellent substrates for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. acs.orgnih.gov These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ability to selectively replace halogen atoms with various substituents provides a streamlined pathway to complex, highly functionalized pyrimidine derivatives that would be difficult to access through other means. nih.gov

Overview of 2,4,6-Trichloro-5-iodopyrimidine as a Multifunctional Building Block in Advanced Synthesis

This compound is a prime example of a multifunctional building block that leverages the principles of halogen-differentiated reactivity. keyorganics.net This compound possesses four halogen atoms, each with distinct reactivity profiles, making it an exceptionally versatile precursor for the synthesis of polysubstituted pyrimidines. The iodine atom at the C5 position is typically the most reactive site for cross-coupling reactions due to the weaker carbon-iodine bond compared to the carbon-chlorine bonds. This allows for the selective introduction of a substituent at this position while leaving the chloro groups intact for subsequent transformations.

The chloro substituents at the C2, C4, and C6 positions also exhibit differential reactivity, enabling a programmed, stepwise approach to construct highly decorated pyrimidine scaffolds. acs.org This hierarchical reactivity is crucial for the efficient synthesis of complex target molecules, avoiding the need for cumbersome protection-deprotection strategies. The ability to selectively address each of the four halogenated positions makes this compound a powerful tool for generating molecular diversity and accessing novel chemical space in drug discovery and materials science.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1137576-61-4 |

| Molecular Formula | C4Cl3IN2 |

| MDL Number | MFCD18072685 |

Data sourced from Key Organics. keyorganics.net

Table 2: Related Halogenated Pyrimidine Compounds

| Compound Name | CAS Number | Molecular Formula |

| 2,4,6-Trichloropyrimidine (B138864) | 3764-01-0 | C4HCl3N2 |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | 50270-27-4 | C5HCl3N2O |

| 4,5,6-Trichloropyrimidine-2-carbonitrile (B13511922) | N/A | C5Cl3N3 |

Data sourced from PubChem, Sigma-Aldrich, and Arkivoc. arkat-usa.orgsigmaaldrich.comnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichloro-5-iodopyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBKQYDNIUTLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137576-61-4 | |

| Record name | 2,4,6-trichloro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Reaction Mechanisms of 2,4,6 Trichloro 5 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Halogenated pyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the nitrogen atoms in the ring, which stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction. proquest.comuniatlantico.edu.co The presence of multiple halogen substituents, as in 2,4,6-trichloro-5-iodopyrimidine, further activates the ring towards nucleophilic attack. The regioselectivity of these reactions is a critical aspect, governed by a delicate interplay of electronic and steric factors. researchgate.net

Regioselectivity of Nucleophilic Attack at C-2, C-4, C-5, and C-6 Positions

The positions C-2, C-4, and C-6 of the pyrimidine ring are the primary sites for nucleophilic attack in SNAr reactions. The C-5 position is generally less reactive towards nucleophilic substitution. The regioselectivity of these reactions is highly sensitive to the substituents present on the pyrimidine ring. wuxiapptec.com

In a polyhalogenated pyrimidine like this compound, the different halogens exhibit varied reactivity. Generally, the chlorine atoms at the C-2, C-4, and C-6 positions are more susceptible to displacement by nucleophiles than the iodine atom at the C-5 position. This is primarily because the C-2, C-4, and C-6 positions are activated by the ring nitrogens, while the C-5 position is not.

Studies on related compounds like 5-chloro-2,4,6-trifluoropyrimidine (B1583448) have shown that the chlorine atom can influence the reactivity of the adjacent positions. The electronegative chlorine atom activates the ortho positions (C-4 and C-6) towards nucleophilic attack. nih.gov This electronic effect can sometimes counteract steric hindrance. nih.gov

The regioselectivity of SNAr reactions on the pyrimidine core is a result of a complex interplay between steric and electronic factors. researchgate.net

Electronic Factors:

Activating Effect of Ring Nitrogens: The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the C-2, C-4, and C-6 positions towards nucleophilic attack. semanticscholar.org The C-4 and C-6 positions are generally more reactive than the C-2 position due to greater resonance stabilization of the Meisenheimer intermediate. stackexchange.com

Substituent Effects: Electron-withdrawing groups on the pyrimidine ring generally increase the rate of SNAr reactions, while electron-donating groups decrease it. In the case of this compound, the chlorine and iodine atoms are electron-withdrawing, further activating the ring.

Steric Factors:

Steric Hindrance: The steric bulk of the nucleophile and the substituents on the pyrimidine ring can significantly influence the site of attack. A bulky nucleophile will preferentially attack the least sterically hindered position. The iodine atom at the C-5 position, being the largest of the halogen substituents, can sterically hinder attack at the adjacent C-4 and C-6 positions.

Computational studies using quantum mechanics can help predict the regioselectivity by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine derivative. wuxiapptec.com A larger LUMO coefficient at a particular carbon atom suggests that it is a more favorable site for nucleophilic attack. stackexchange.com

Reaction with Various Nucleophiles

The versatility of this compound as a synthetic building block is demonstrated by its reactions with a wide range of nucleophiles.

Alkoxides and phenoxides are effective nucleophiles for displacing the chlorine atoms of this compound. The regioselectivity of these reactions can be controlled by carefully selecting the reaction conditions. For instance, in related trichloropyrimidines, the substitution of chlorine with an oxygen nucleophile has been demonstrated. semanticscholar.org The reaction of 2,4,6-trichloropyrimidine (B138864) with cyclohexylmethanol in the presence of sodium results in substitution at one of the chloro-positions. beilstein-journals.org

Reactions with nitrogen-centered nucleophiles are particularly important for the synthesis of biologically active compounds. Amines, amides, and hydrazine (B178648) readily react with this compound to yield a variety of substituted pyrimidines. proquest.comsemanticscholar.org

The regioselectivity of amination can be influenced by the nature of the amine and the reaction conditions. For example, in the reaction of 2,4,6-trichloropyrimidine with bis(4-methoxybenzyl)amine, substitution occurs at one of the chloro-positions. beilstein-journals.org Similarly, reaction with p-anisidine (B42471) also leads to substitution. beilstein-journals.org Studies on the related 5-chloro-2,4,6-trifluoropyrimidine have shown that reactions with various primary and secondary amines lead to a mixture of products, with the major product resulting from substitution at the C-4 position. semanticscholar.orgresearchgate.net

The table below summarizes the regioselectivity observed in the reaction of 5-chloro-2,4,6-trifluoropyrimidine with various nitrogen nucleophiles, which provides insight into the expected reactivity of the analogous this compound.

| Nucleophile | Major Product (Substitution at) | Ratio of Isomers (4-substituted : 2-substituted) | Reference |

|---|---|---|---|

| Ammonia | C-4 | 9:1 | researchgate.net |

| Aniline | C-4 | 19:1 | semanticscholar.org |

| Pyrrolidine | C-4 | 9:1 | semanticscholar.org |

| Piperidine | C-4 | 4:1 | semanticscholar.org |

Sulfur-Centered Nucleophiles (e.g., Thiolates, Sulfonamides)

Sulfur-based nucleophiles, such as thiolates, readily react with halogenated pyrimidines. msu.edu The high nucleophilicity of the sulfur atom allows for the displacement of the halogen atoms on the pyrimidine ring. msu.edu While specific studies on this compound with thiolates and sulfonamides are not extensively detailed in the provided results, the general reactivity of halogenated pyrimidines suggests that these reactions would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction would involve the attack of the sulfur nucleophile on one of the chlorinated carbon atoms, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of a chloride ion. The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Organolithium, Enolates)

Carbon-centered nucleophiles are crucial for forming new carbon-carbon bonds, and their reactions with this compound are of significant synthetic interest.

Grignard Reagents: Grignard reagents (R-MgX) are potent carbon nucleophiles that react with electrophilic centers. mnstate.eduleah4sci.com In the context of this compound, a Grignard reagent would be expected to attack one of the carbon-halogen bonds, leading to substitution. The high reactivity of Grignard reagents can sometimes lead to a lack of selectivity, potentially reacting at multiple halogenated sites. leah4sci.com

Organolithium Reagents: Organolithium compounds (R-Li) are even more powerful nucleophiles and stronger bases than Grignard reagents. wikipedia.orgyoutube.com Their reaction with this compound would likely proceed via nucleophilic attack or, in some cases, through a lithium-halogen exchange, particularly at the iodo-substituted position due to the weaker C-I bond. wikipedia.orgfishersci.fr This exchange would generate a new organolithium species that could be further functionalized.

Enolates: Enolates, generated from carbonyl compounds, are softer carbon nucleophiles. mnstate.eduucsb.edumasterorganicchemistry.com Their reaction with this compound would occur via an SNAr pathway, where the enolate attacks one of the electrophilic carbon atoms of the pyrimidine ring. mnstate.edulibretexts.org The acidity of the parent carbonyl compound and the reaction conditions are key factors in the formation and reactivity of the enolate. ucsb.edu

Mechanistic Insights into SNAr Pathways

The nucleophilic aromatic substitution (SNAr) on the this compound ring is a stepwise process. wikipedia.orgbyjus.comlibretexts.org The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms. wikipedia.orgbyjus.com

The rate-determining step is typically the formation of this Meisenheimer complex. masterorganicchemistry.com The subsequent step involves the expulsion of the leaving group (a halide ion) to restore the aromaticity of the pyrimidine ring. libretexts.org The presence of multiple electron-withdrawing halogen atoms on the pyrimidine ring significantly activates it towards nucleophilic attack, making these SNAr reactions generally facile. researchgate.netbeilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of this compound, allowing for the formation of C-C bonds with a high degree of control.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides. acs.orguwindsor.cauwindsor.ca The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govwikipedia.orgyonedalabs.comorganic-chemistry.org

The reaction of this compound with arylboronic acids under Suzuki-Miyaura conditions allows for the selective introduction of aryl groups onto the pyrimidine core. researchgate.netresearchgate.net The reactivity of the different halogen atoms typically follows the order I > Br > Cl, allowing for selective coupling at the C5-iodo position under carefully controlled conditions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) |

| 2,4,6-Trichloropyrimidine | Arylboronic Acid | Pd(PPh3)2Cl2/K3PO4 | 4-Aryl-2,6-dichloropyrimidine | Good to Excellent |

Note: This table is illustrative and based on the general reactivity of dichloropyrimidines in Suzuki-Miyaura coupling. researchgate.net Specific yields for this compound would require dedicated experimental studies.

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the pyrimidine. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.gov This reaction is particularly useful for synthesizing alkynyl-substituted pyrimidines. researchgate.netnih.gov

For this compound, the Sonogashira coupling would be expected to occur selectively at the most reactive C-I bond. wikipedia.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves as a solvent. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling

| Component | Example |

| Aryl Halide | This compound |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |

| Copper Co-catalyst | CuI |

| Base/Solvent | Triethylamine, Diethylamine |

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgacsgcipr.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the Buchwald-Hartwig amination allows for the selective introduction of amino groups. The higher reactivity of the C-I bond compared to the C-Cl bonds enables amination to occur preferentially at the C-5 position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the regioselectivity of the amination. The development of specialized ligands, such as bulky, electron-rich phosphines, has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl halides. organic-chemistry.orgyoutube.com

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Bond Formed | Carbon-Nitrogen (C-N) |

| Reactants | Aryl halide (e.g., this compound), Amine |

| Catalyst | Palladium(0) or Palladium(II) precatalyst |

| Ligands | Typically bulky, electron-rich phosphines (e.g., XPhos, SPhos) |

| Base | Required for deprotonation of the amine |

| Key Advantage | High functional group tolerance and broad substrate scope |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. nih.govtcichemicals.com This reaction is highly versatile for the formation of carbon-carbon bonds. The mechanism involves the oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to give the coupled product.

For this compound, Negishi coupling provides a method to introduce alkyl or aryl groups at specific positions. Similar to other palladium-catalyzed reactions, the C-5 iodine is more reactive than the C-2, C-4, and C-6 chlorines, allowing for selective functionalization. Nickel catalysts are also effective for Negishi couplings and can offer different reactivity and substrate scope. nih.govtcichemicals.comrsc.org The use of organozinc reagents is advantageous due to their relatively high reactivity and functional group tolerance.

Stille Coupling with Organostannanes

The Stille coupling is a palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used in organic synthesis due to the air and moisture stability of organostannane reagents and the mild reaction conditions. nrochemistry.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In the case of this compound, the Stille coupling allows for the introduction of a wide variety of organic groups, including aryl, vinyl, and alkyl moieties. The greater reactivity of the carbon-iodine bond ensures that the initial coupling occurs selectively at the C-5 position. One of the main drawbacks of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.orgnrochemistry.com

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Features |

| Buchwald-Hartwig Amination | Amine | Forms C-N bonds; wide range of amine coupling partners. |

| Negishi Coupling | Organozinc | High reactivity and functional group tolerance. |

| Stille Coupling | Organostannane | Reagents are often air and moisture stable; toxic byproducts. nrochemistry.com |

Other Metal-Catalyzed Coupling Reactions (e.g., Ni, Co, Fe, Mn, Zn)

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel, cobalt, iron, and manganese have emerged as viable alternatives, often offering complementary reactivity and being more cost-effective. acsgcipr.orgtcichemicals.commdpi.comnih.gov

Nickel-catalyzed reactions: Nickel catalysts are effective for various cross-coupling reactions, including Negishi-type couplings, and can often couple less reactive electrophiles like aryl chlorides. tcichemicals.comrsc.org

Iron-catalyzed reactions: Iron is an abundant, inexpensive, and environmentally benign metal. Iron-catalyzed cross-coupling reactions are an area of active research, with methodologies being developed for C-C, C-N, and C-O bond formation. mdpi.comnih.govdntb.gov.uanih.govrsc.org

Manganese-catalyzed reactions: Manganese-based catalysts have been employed in C-N cross-coupling reactions and cycloaddition reactions. rsc.orgnih.gov

These alternative metal catalysts can provide different selectivity and reactivity profiles in the functionalization of this compound, potentially enabling transformations that are challenging with palladium catalysts.

Regioselectivity and Chemoselectivity in Cross-Coupling Reactions

The presence of multiple, distinct halogen atoms on the pyrimidine ring of this compound is the basis for its utility in synthetic chemistry, allowing for controlled, stepwise functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl. nih.gov This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium catalyst than the C-Cl bonds. This inherent difference in reactivity allows for the highly regioselective functionalization of the C-5 position of this compound, leaving the chloro substituents at positions 2, 4, and 6 untouched under appropriate reaction conditions. This principle is fundamental to the design of synthetic routes using this versatile building block.

The differential reactivity of the halogens on this compound allows for the development of sequential cross-coupling strategies to access multisubstituted pyrimidines. researchgate.netnih.gov A typical strategy involves an initial cross-coupling reaction at the most reactive C-5 position (iodine). Following this initial functionalization, the less reactive chloro groups at positions 2, 4, and 6 can be sequentially or simultaneously substituted by employing more forcing reaction conditions or by using different catalytic systems that are effective for C-Cl bond activation. This stepwise approach provides a powerful method for the controlled synthesis of complex pyrimidine derivatives with diverse substitution patterns. The ability to perform regioselective palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles is a well-established strategy for building molecular complexity. nih.govnih.gov

Reactions with Organometallic Reagents

The reactions of this compound with organometallic reagents, such as Grignard and organolithium compounds, are pivotal for forging new carbon-carbon bonds. These processes allow for the introduction of a wide array of organic substituents onto the pyrimidine core, thereby enabling the synthesis of a diverse range of derivatives.

Reactions with Grignard Reagents for Carbon-Carbon Bond Formation

Grignard reagents (R-Mg-X) are powerful nucleophiles capable of attacking electrophilic centers. In the context of this compound, the carbon atoms attached to halogen atoms are electron-deficient and thus susceptible to nucleophilic attack. The reaction typically proceeds via a nucleophilic substitution mechanism where the organic group from the Grignard reagent displaces one of the halogen atoms.

The general reactivity of halogens on the pyrimidine ring towards nucleophilic substitution is influenced by their position. The chlorine atoms at the C4 and C6 positions are generally more reactive than the one at the C2 position due to the electronic effects of the ring nitrogen atoms. The iodine at the C5 position, while being the most polarizable halogen, can also be a site of reaction, although its reactivity relative to the chlorine atoms can depend on the specific Grignard reagent and reaction conditions.

| Reagent | Product | Comments |

| Alkyl Grignard Reagent (e.g., CH₃MgBr) | 2,4-Dichloro-5-iodo-6-methylpyrimidine | The reaction typically occurs at the most activated positions, C4 and C6. |

| Aryl Grignard Reagent (e.g., PhMgBr) | 2,4-Dichloro-5-iodo-6-phenylpyrimidine | Similar to alkyl Grignard reagents, substitution is favored at C4/C6. |

This table represents expected products based on general principles of pyrimidine chemistry. Actual yields and regioselectivity may vary based on experimental conditions.

Reactions with Organolithium Compounds

Organolithium reagents (R-Li) are even more potent nucleophiles and stronger bases than Grignard reagents due to the highly polar nature of the C-Li bond. wikipedia.org Their reactions with this compound can lead to both nucleophilic substitution and metal-halogen exchange.

Nucleophilic addition of organolithium compounds to carbonyls is a common method for creating carbon-carbon bonds. wikipedia.org While this compound lacks a carbonyl group, the electrophilic carbons of the pyrimidine ring can still undergo attack. Furthermore, organolithium reagents can participate in lithium-halogen exchange, a process where the lithium atom swaps with a halogen atom on the substrate. This is particularly efficient for heavier halogens like iodine. The resulting lithiated pyrimidine is a powerful intermediate that can then react with various electrophiles.

| Reagent | Primary Reaction | Intermediate/Product | Significance |

| n-Butyllithium | Lithium-Iodine Exchange | 2,4,6-Trichloro-5-lithiopyrimidine | This intermediate can be trapped with electrophiles to introduce a variety of functional groups at the C5 position. |

| Phenyllithium | Nucleophilic Substitution/Lithium-Halogen Exchange | A mixture of substitution products and the lithiated intermediate. | The reaction pathway can be influenced by temperature and stoichiometry. |

Reductive Dehalogenation Strategies

The selective removal of halogen atoms from the this compound ring is a crucial synthetic strategy for accessing less halogenated pyrimidine derivatives. This can be achieved through various reductive methods, including catalytic hydrogenation and hydride-mediated reductions.

Selective Reduction of Halogen Atoms on the Pyrimidine Ring

The different halogens on the this compound ring exhibit differential reactivity towards reduction. The C-I bond is the weakest and most readily cleaved, followed by the C-Cl bonds. This difference in reactivity allows for the selective removal of the iodine atom in the presence of the chlorine atoms under appropriate conditions.

Palladium-catalyzed reactions are often employed for such selective dehalogenations. For instance, using a palladium catalyst with a suitable hydrogen donor can effect the removal of the iodo group, leaving the chloro groups intact.

| Reaction Condition | Halogen Removed | Product |

| Pd/C, H₂ (controlled) | Iodine | 2,4,6-Trichloropyrimidine |

| Zn, Acetic Acid | Iodine | 2,4,6-Trichloropyrimidine |

Hydrogenation and Hydride-mediated Reductions

Catalytic hydrogenation, typically employing a metal catalyst like palladium or platinum with hydrogen gas, is a powerful method for reduction. youtube.com In the case of this compound, catalytic hydrogenation can lead to the removal of multiple halogen atoms, depending on the reaction conditions such as catalyst, pressure, and temperature.

Hydride-mediated reductions, using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), offer an alternative approach. youtube.com These reagents deliver a hydride ion (H⁻) which acts as a nucleophile and a reducing agent. The reactivity and selectivity of these reductions can be tuned by the choice of hydride reagent and solvent. LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups.

| Reagent | Potential Outcome | Notes |

| H₂/Pd-C | Stepwise or complete dehalogenation | Reaction conditions can be tuned for selectivity. |

| NaBH₄ | Selective reduction of more reactive C-I bond | Milder conditions may favor monodehalogenation. |

| LiAlH₄ | Less selective, may lead to over-reduction | A powerful reducing agent that can cleave multiple C-X bonds. |

Derivatization and Synthetic Transformations Utilizing 2,4,6 Trichloro 5 Iodopyrimidine

Construction of Functionalized Pyrimidine (B1678525) Libraries

2,4,6-Trichloro-5-iodopyrimidine is an ideal starting material for the construction of functionalized pyrimidine libraries due to the differential reactivity of its halogen atoms. The chlorine atoms at positions 4 and 6 are the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the chlorine at position 2. This reactivity hierarchy allows for the stepwise and selective introduction of various nucleophiles.

By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, chemists can achieve regioselective substitution. For instance, a soft nucleophile might preferentially displace the C4/C6 chlorines at low temperatures, while harsher conditions might be required to substitute the C2 chlorine. The C5-iodo group is generally unreactive towards nucleophilic attack but is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), further expanding the diversity of the library. This strategic, multi-directional functionalization enables the generation of a vast number of unique pyrimidine analogues from a single, readily available precursor, which is a cornerstone of modern drug discovery and structure-activity relationship (SAR) studies.

Table 1: Illustrative Reaction Pathways for Pyrimidine Library Synthesis

| Position | Reaction Type | Example Reagent | Resulting Functional Group |

| C4/C6 | Nucleophilic Aromatic Substitution | Aniline | -NHPh |

| C4/C6 | Nucleophilic Aromatic Substitution | Sodium Methoxide | -OCH₃ |

| C2 | Nucleophilic Aromatic Substitution | Ammonia (harsher conditions) | -NH₂ |

| C5 | Suzuki Coupling | Phenylboronic Acid | -Ph |

| C5 | Sonogashira Coupling | Phenylacetylene | -C≡CPh |

Synthesis of Fused Heterocyclic Systems (e.g., pyrazolopyrimidines, thienopyrimidines)

The functional groups introduced onto the this compound core can be further manipulated to construct fused heterocyclic systems, which are prevalent in many biologically active molecules.

Pyrazolopyrimidines: These fused systems are analogues of purines and exhibit a wide range of pharmacological activities. nih.gov A common synthetic strategy involves the initial substitution of a chlorine atom on the pyrimidine ring with hydrazine (B178648) to form a hydrazinyl-pyrimidine intermediate. This intermediate can then be cyclized by reacting with a 1,3-dicarbonyl compound or its equivalent. For example, reacting a derivative of this compound with hydrazine, followed by condensation with an appropriate β-ketoester, would lead to the formation of a pyrazolo[3,4-d]pyrimidine core. nih.govresearchgate.net

Thienopyrimidines: This class of fused heterocycles is also of significant interest, with applications as anti-infective and anticancer agents. nih.govnih.gov Several synthetic routes exist, often involving the construction of the thiophene (B33073) ring onto the pyrimidine scaffold. nih.gov One versatile method is the Gewald reaction, which can be adapted to form 2-aminothiophene rings. nih.gov Starting from a this compound derivative, one could envision a sequence where the C5-iodo and a C4- or C6-chloro group are transformed into functionalities that can undergo cyclization to form the thiophene ring. For instance, introducing an active methylene (B1212753) group at C5 and a cyano group at C4, followed by reaction with elemental sulfur, could yield a thieno[2,3-d]pyrimidine. nih.govnih.gov

Introduction of Diverse Functional Groups at Specific Positions

The strategic introduction of functional groups at specific positions is dictated by the inherent reactivity of the this compound scaffold. The electron-withdrawing nature of the pyrimidine nitrogens renders the chlorine atoms at C2, C4, and C6 susceptible to nucleophilic aromatic substitution (SNAr).

Positions C4 and C6: These positions are the most electrophilic and are readily substituted by a wide range of N-, O-, and S-based nucleophiles. Reactions can often be performed at or below room temperature.

Position C2: The chlorine at C2 is less reactive than those at C4 and C6. Its substitution typically requires more forcing conditions, such as higher temperatures or stronger nucleophiles. This difference in reactivity allows for sequential functionalization.

Position C5: The C5-iodo group is distinct. It is largely inert to SNAr but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, and alkynyl groups, which are difficult to install via nucleophilic substitution. arkat-usa.org

This orthogonality in reactivity is a powerful tool, enabling chemists to precisely control the derivatization of the pyrimidine core. semanticscholar.org

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A novel and powerful method for diversifying pyrimidine-containing compounds involves a deconstruction-reconstruction strategy. nih.govnih.gov This approach allows for the transformation of the pyrimidine core itself into other nitrogen-containing heterocycles, providing access to analogues that are challenging to synthesize by traditional methods. nih.govresearchgate.net

The strategy begins with the transformation of the pyrimidine into a corresponding N-arylpyrimidinium salt. This activation step facilitates the cleavage of the pyrimidine ring, yielding a three-carbon iminoenamine building block. nih.gov This reactive intermediate can then be intercepted and recyclized with various reagents to construct a range of new heterocyclic systems, such as different pyrimidines, pyridines, or azoles. nih.govnih.gov

This method is particularly valuable in structure-activity relationship (SAR) studies, as it allows for the modification of the core scaffold of a lead compound rather than just its peripheral functional groups. nih.gov By applying this deconstruction-reconstruction sequence to derivatives of this compound, chemists can rapidly generate a diverse set of structurally related heterocycles for biological evaluation. nih.govnih.gov

Applications in Advanced Organic Synthesis

As a Precursor for Complex Organic Molecules

The true synthetic utility of 2,4,6-Trichloro-5-iodopyrimidine lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond at the C5 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds at the C2, C4, and C6 positions. This chemoselectivity is a cornerstone of its application, enabling the precise and stepwise construction of highly substituted pyrimidine (B1678525) cores.

Research Findings:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental tools for forming new carbon-carbon bonds. wikipedia.orgmdpi.commdpi.com Studies on various 5-iodopyrimidines have demonstrated that the C5-iodo group is the preferred site for these transformations. nih.govnih.gov This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the 5-position while leaving the chloro-substituents untouched for subsequent reactions.

For instance, the Sonogashira coupling of a terminal alkyne with a halo-pyrimidine preferentially occurs at the C-I bond over C-Br or C-Cl bonds, following the general reactivity trend of organic halides (I > Br > Cl > F) in such reactions. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This principle allows chemists to design multi-step synthetic sequences where the C5 position is functionalized first, followed by nucleophilic aromatic substitution or further cross-coupling reactions at the chloro-substituted positions.

A systematic study of Suzuki-Miyaura cross-coupling reactions on oligonucleotides containing 5-iodopyrimidines confirmed their higher reactivity compared to analogous 7-iodo-7-deazapurines, yielding the desired products efficiently. nih.gov This inherent reactivity makes 5-iodopyrimidines, including this compound, powerful intermediates for creating complex molecular architectures that would be difficult to assemble otherwise.

Table 1: Regioselective Cross-Coupling Potential of this compound

| Reaction Type | Reactive Site | Conditions | Resulting Structure |

| Sonogashira Coupling | C5-I | Pd catalyst, Cu(I) cocatalyst, amine base | 5-Alkynyl-2,4,6-trichloropyrimidine |

| Suzuki-Miyaura Coupling | C5-I | Pd catalyst, base, boronic acid/ester | 5-Aryl-2,4,6-trichloropyrimidine |

| Nucleophilic Aromatic Substitution | C2/C4/C6-Cl | Nucleophile (e.g., amine, alcohol) | 2/4/6-Substituted-trichloropyrimidine |

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov While there is extensive literature on MCRs that synthesize pyrimidine rings from acyclic precursors, the use of pre-functionalized pyrimidines like this compound as a building block within an MCR is less documented.

However, the structural characteristics of this compound make it a theoretically excellent candidate for such reactions. Its multiple electrophilic centers (the four carbon atoms bonded to halogens) could react sequentially with different nucleophiles in a one-pot procedure. This is analogous to the well-established use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a trifunctional linker for the rapid assembly of complex molecules. The ability to perform sequential, regioselective substitutions under controlled conditions suggests a high potential for its future application in combinatorial chemistry and the diversity-oriented synthesis of novel compound libraries.

Synthetic Strategies for Agrochemical and Industrial Intermediates

Halogenated heterocyclic compounds are a cornerstone of the agrochemical industry, forming the core structure of many herbicides, fungicides, and insecticides. Patents have long recognized 2,4,6-trichloropyrimidine (B138864) as a key intermediate for preparing active ingredients for plant protection. google.com The introduction of an iodine atom at the C5 position, as in this compound, provides an additional vector for modification, allowing for the synthesis of a new generation of agrochemicals with potentially enhanced efficacy or novel modes of action.

The synthetic strategy typically involves the sequential displacement of the halogen atoms with various nucleophiles to build the final active ingredient. The high reactivity of the chlorine atoms towards nucleophilic substitution allows for the introduction of amine, alkoxy, or thioether moieties, which are common features in bioactive molecules. The C5-iodo group can be used to introduce specific aryl groups via Suzuki coupling, which can be crucial for binding to biological targets. While specific, commercial agrochemicals derived directly from this compound are not prominently disclosed in public literature, its parent compound is a known precursor, and the synthesis of functionalized 5-iodopyrimidines for antimicrobial screening has been reported, underscoring its potential in this field. google.com

Building Blocks for Material Science Applications (e.g., dyes, NLOphores)

The electron-deficient (π-deficient) nature of the pyrimidine ring, amplified by the presence of four electron-withdrawing halogen atoms, makes this compound an attractive building block for advanced materials.

Reactive Dyes: The parent compound, 2,4,6-trichloropyrimidine, is a well-known intermediate for reactive dyes. google.com In these applications, the pyrimidine ring acts as a stable "anchor" or "linker." A chromophore (the color-producing part of the molecule) is attached to the pyrimidine ring, and one or more of the chlorine atoms are used to form a covalent bond with the functional groups (like hydroxyl groups in cellulose (B213188) or amino groups in wool) on the surface of a textile fiber. A derivative, 2,4,6-Trichloropyrimidine-5-carbaldehyde, has been explicitly used to synthesize azomethine reactive dyes where the chromophore is attached via the formyl group, leaving the chlorine atoms available for bonding to the substrate. bldpharm.com

Nonlinear Optical (NLO) Materials: There is growing interest in pyrimidine-based molecules for applications in nonlinear optics. NLO materials can alter the properties of light and are crucial for technologies like optical data processing and optoelectronics. A common design for NLO chromophores is a "push-pull" system, where an electron-donating group (push) and an electron-withdrawing group (pull) are connected by a π-conjugated bridge.

The highly electron-withdrawing trichloro-iodopyrimidine core is an excellent "pull" component. By using selective cross-coupling reactions (e.g., Sonogashira or Suzuki) at the C5-iodo position and nucleophilic substitution at the C2, C4, or C6 positions, various electron-donating groups can be attached to the pyrimidine scaffold. This modular approach allows for the fine-tuning of the electronic properties to maximize the NLO response. Research on pyrimidine-based chromophores has confirmed their potential for creating materials with significant second- and third-order nonlinear optical properties.

Applications in Medicinal Chemistry and Drug Discovery

2,4,6-Trichloro-5-iodopyrimidine as a Scaffold for Bioactive Compounds

The chemical architecture of this compound makes it an exceptional starting point for creating diverse libraries of bioactive compounds. The pyrimidine (B1678525) ring itself is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. nih.gov This inherent biocompatibility, combined with the ability to easily modify the scaffold at the C-2, C-4, C-5, and C-6 positions, has captured the interest of medicinal chemists. nih.govnih.gov

The three chlorine atoms and one iodine atom are not merely placeholders; they are highly reactive handles that allow for selective chemical transformations. The chlorine atoms, particularly at the C-2 and C-4 positions, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of a wide variety of functional groups, such as amines and alkoxides, which can profoundly influence the biological activity of the resulting molecule. The iodine atom at the C-5 position offers an additional, distinct site for modification, often through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This multi-faceted reactivity enables the systematic construction of a vast array of derivatives from a single, readily available starting material.

Rational Design and Synthesis of Pyrimidine-Based Therapeutics

The versatility of the this compound scaffold lends itself to rational drug design, a strategy that involves creating specific molecules to interact with a known biological target. For instance, researchers have designed and synthesized 2,4,6-substituted pyrimidine derivatives as potential inhibitors of BACE-1 (β-secretase), an enzyme implicated in Alzheimer's disease. nih.gov By using computational docking studies, scientists can predict how different substitutions on the pyrimidine ring will interact with the active site of the enzyme. nih.gov In one such study, the design focused on placing aromatic rings at the C-4 and C-6 positions to fit into specific binding pockets (S1 and S3) of the BACE-1 active site, while an amino group at the C-2 position was intended to form crucial hydrogen bonds with key amino acid residues, Asp32 and Asp228. nih.gov

Similarly, in the quest for new treatments for sepsis-associated acute kidney injury (AKI), structural optimization was performed on a known inhibitor of sirtuin 5 (SIRT5), leading to the synthesis of a series of 2,4,5-trisubstituted pyrimidine derivatives. google.com This work highlights a rational approach where an initial lead compound is systematically modified to enhance potency and selectivity, ultimately yielding a promising therapeutic candidate. google.com

Structure-Activity Relationship (SAR) Studies on Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically investigating how changes in a molecule's structure affect its biological activity. The highly modifiable nature of the this compound scaffold is ideal for such investigations.

Impact of Substituent Modifications at C-2, C-4, C-5, and C-6

The ability to selectively modify the C-2, C-4, C-5, and C-6 positions of the pyrimidine ring is crucial for optimizing the therapeutic properties of drug candidates. nih.gov The differential reactivity of the chloro- and iodo-substituents allows chemists to control the introduction of new functionalities in a stepwise manner.

A clear example of this is seen in the development of SIRT5 inhibitors. google.com Researchers synthesized a series of derivatives and tested their ability to inhibit the enzyme, measured by the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%). By systematically altering the substituents at the C-2, C-4, and C-5 positions, they could directly observe the impact on potency. This process led to the discovery of compounds with nanomolar-level inhibitory activity, a significant improvement over the initial micromolar-level hit. google.com

Table 1: Example of SAR Data for Pyrimidine-Based SIRT5 Inhibitors

| Compound | Substitution at C-2 | Substitution at C-4 | Substitution at C-5 | SIRT5 IC₅₀ (nM) |

| Lead | Group A | Group X | Chloro | 3000 |

| 58 | Group B | Group Y | Chloro | 310 |

| Analog 1 | Group C | Group Y | Chloro | >10000 |

| Analog 2 | Group B | Group Z | Chloro | 850 |

This table is a representative example based on findings that demonstrate how modifying substituents leads to changes in inhibitory concentration. google.com Groups A, B, C, X, Y, and Z represent different chemical moieties introduced during synthesis.

This systematic approach allows chemists to build a detailed understanding of which chemical features are essential for biological activity and which can be altered to improve properties like solubility or reduce toxicity. nih.gov

Pyrimidine Scaffold Hopping Potential

Scaffold hopping is a sophisticated strategy in drug design where the core structure (scaffold) of a known active compound is replaced with a chemically different one, while preserving the original biological activity. nih.govnih.gov This is done to discover novel compounds with improved properties, such as better metabolic stability, higher solubility, or a different intellectual property profile. niper.gov.indundee.ac.uk

The pyrimidine unit is an excellent candidate for scaffold hopping strategies. nih.gov For example, a 2-aminoimidazole scaffold known to have anti-biofilm activity was successfully "hopped" to a 2-aminopyrimidine (B69317) scaffold, generating new compounds that also inhibited the formation of MRSA biofilms. nih.gov While direct examples starting specifically from this compound are not prevalent in the reviewed literature, its status as a "privileged structure" and its synthetic versatility make it an ideal starting point for such explorations. By replacing the pyrimidine core with other heterocyclic systems while maintaining the key interaction points derived from the original substituents, researchers can explore new chemical space and develop next-generation therapeutics. researchgate.net

Pyrimidine Analogs as Enzyme Inhibitors and Receptor Ligands

Derivatives originating from substituted pyrimidines have demonstrated significant potential as modulators of various enzymes and receptors critical in disease pathways. The pyrimidine core acts as an effective anchor, positioning various functional groups to interact with the target protein with high affinity and specificity. nih.gov

Notable examples include:

Sirtuin 5 (SIRT5) Inhibitors: As mentioned, derivatives of 2,4,5-trisubstituted pyrimidines have been developed as potent and selective inhibitors of SIRT5. google.com The lead compound from these studies showed significant therapeutic potential in mouse models of sepsis-associated acute kidney injury. google.com

BACE-1 Inhibitors: Designed 2,4,6-substituted pyrimidines have shown inhibitory activity against the BACE-1 enzyme, a key target in the development of treatments for Alzheimer's disease. nih.gov

Kinase Inhibitors: The 2,4-diaminopyrimidine (B92962) scaffold is a well-established core for various kinase inhibitors, which are a major class of anti-cancer drugs. For example, derivatives have been synthesized to target mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are responsible for resistance to some cancer therapies. nih.gov

Development of Pyrimidine-based Prodrugs and Targeted Delivery Systems

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal impact on healthy tissues. This has led to the development of prodrugs and targeted delivery systems.

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often at the site of action. This approach can improve properties like solubility and bioavailability. While the reviewed literature does not specify prodrugs derived directly from this compound, the general strategy has been successfully applied to other complex pyrimidine-based compounds, such as pyrazolo[3,4-d]pyrimidines. nih.gov In these cases, adding a solubilizing moiety creates a prodrug with improved aqueous solubility and better pharmacokinetic profiles. nih.gov Given the functional handles on this compound, it represents a viable scaffold for the future design of novel prodrugs.

Targeted delivery systems aim to concentrate a drug in a specific tissue or cell type, such as a tumor. This can be achieved by encapsulating the drug in nanoparticles or linking it to a molecule that specifically binds to receptors overexpressed on cancer cells. nih.govgoogle.com Pyrimidine-based anticancer agents have been encapsulated into low-density lipoprotein (LDL) nanoparticles, which are then taken up by cancer cells that have a high number of LDL receptors. nih.gov This strategy enhances the drug's cytotoxicity against cancer cells while reducing its effects on healthy cells. nih.gov The chemical versatility of this compound provides the means to attach its derivatives to such delivery systems, opening another avenue for advanced therapeutic development.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the deduction of the molecular skeleton and the spatial arrangement of atoms. For 2,4,6-trichloro-5-iodopyrimidine, various NMR techniques are employed to probe its unique structural features.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms of the pyrimidine (B1678525) ring. The presence of electronegative chlorine and iodine atoms significantly influences the chemical shifts of the carbon atoms to which they are attached, generally causing them to resonate at lower field (higher ppm values). The specific chemical shifts would provide valuable data for confirming the substitution pattern on the pyrimidine ring. Predicted ¹³C NMR data can be a useful tool in the absence of experimental spectra.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight and provide evidence for the presence of chlorine and iodine atoms through their characteristic isotopic patterns. The fragmentation of halogenated pyrimidines under electron ionization typically involves the loss of halogen atoms and cleavage of the pyrimidine ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance) |

|---|---|

| [M]⁺ | Data not available |

| [M-Cl]⁺ | Data not available |

| [M-I]⁺ | Data not in available |

| Other Fragments | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the chemical bonds. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring and the carbon-halogen bonds. The C-Cl and C-I stretching vibrations typically appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). The specific positions of the ring vibration bands would be influenced by the heavy halogen substituents.

Table 3: Characteristic Infrared Absorption Bands for Halogenated Pyrimidines

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Pyrimidine Ring Vibrations | 1600-1400 |

| C-Cl Stretch | 850-550 |

| C-I Stretch | 600-500 |

High-Resolution Chromatography Techniques (HPLC, GC-MS) for Purity and Mixture Analysis

High-Resolution Chromatography techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable analytical methodologies for the characterization of "this compound." These methods provide critical data on the compound's purity, facilitate its separation from reaction mixtures and starting materials, and help in the structural elucidation of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of "this compound" and for monitoring the progress of its synthesis. The separation is typically achieved based on the compound's polarity and its interaction with the stationary phase of the chromatography column.

Detailed Research Findings: For halogenated pyrimidines, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation of a closely related compound, 2,4,6-Trichloropyrimidine (B138864), has been successfully demonstrated using a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

The analysis of derivatives of 2,4,6-trichloropyrimidine has been monitored using C18 columns, indicating the suitability of this stationary phase for compounds of this class. The choice of mobile phase, often a gradient of water and a polar organic solvent like acetonitrile or methanol, allows for the effective elution and separation of the target compound from both more polar and less polar impurities. mdpi-res.com

For challenging separations of halogenated aromatic isomers, alternative column chemistries can provide enhanced selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer different selectivity due to pi-pi interactions between the stationary phase and the aromatic pyrimidine ring. chromforum.org Furthermore, Hydrophilic Interaction Chromatography (HILIC) presents another powerful option for separating polar compounds like pyrimidine bases and nucleosides. nih.gov

Below is an interactive table summarizing typical starting conditions for the HPLC analysis of "this compound," derived from methods used for similar halogenated heterocycles.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Mode | Reverse-Phase (RP-HPLC) | Separates compounds based on hydrophobicity; suitable for many organic molecules. |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm | Standard nonpolar phase providing good retention and resolution for halogenated aromatics. |

| Alternative Phases | Phenyl-Hexyl, PFP | Offers alternative selectivity through pi-pi interactions, useful for resolving complex mixtures of halogenated compounds. chromforum.org |

| Mobile Phase | Acetonitrile / Water Gradient | A common solvent system that provides a wide polarity range to elute compounds of varying polarity. sielc.commdpi-res.com |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a typical 4.6 mm internal diameter column. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | The pyrimidine ring is UV-active, allowing for sensitive detection. |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature can be optimized to improve peak shape and resolution. chromforum.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like "this compound." The technique is used to confirm the compound's identity, assess its purity, and identify volatile impurities.

Detailed Research Findings: In GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and a characteristic fragmentation pattern.

The fragmentation pattern is highly dependent on the structure of the molecule, particularly the positions of the substituents on the pyrimidine ring. vdoc.pub For halogenated compounds, the fragmentation is distinctive. The analysis of related halogenated pyridines and pyrroles by MS shows that the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) are definitive features that help confirm the number of halogen atoms in the parent molecule and its fragments. researchgate.net

For "this compound," the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of three chlorine atoms would result in a characteristic M, M+2, M+4, and M+6 isotopic cluster. The fragmentation would likely proceed through the sequential loss of iodine and chlorine atoms, given the relative strengths of the C-I and C-Cl bonds. The stability of the pyrimidine ring suggests that ring fragmentation would occur after the loss of the halogen substituents.

The table below outlines the anticipated key mass spectral data for "this compound."

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z Value (Fragment Ion) | Proposed Fragment Structure | Significance |

| [M]⁺ | [C₄Cl₃IN₂]⁺ | The molecular ion. Its mass confirms the molecular weight, and its isotopic pattern confirms the presence of three chlorine atoms. |

| [M - I]⁺ | [C₄Cl₃N₂]⁺ | Loss of the iodine atom. This is an expected early fragmentation step due to the relative weakness of the C-I bond. The resulting ion is 2,4,6-trichloropyrimidinyl cation. |

| [M - Cl]⁺ | [C₄Cl₂IN₂]⁺ | Loss of a chlorine atom. This fragment helps to confirm the initial composition. |

| [M - I - Cl]⁺ | [C₄Cl₂N₂]⁺ | Subsequent loss of a chlorine atom after the initial loss of iodine. |

| [I]⁺ | I⁺ | Detection of the iodine cation at m/z 127. |

Together, HPLC provides quantitative data on purity based on peak area percentages in the chromatogram, while GC-MS offers definitive structural confirmation of the main component and the identification of any co-eluting or volatile impurities through their unique mass spectra.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and distribution of these orbitals are key predictors of a molecule's behavior. youtube.comyoutube.com

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com Its energy level is directly related to the molecule's nucleophilicity or basicity; a higher HOMO energy indicates a greater propensity to donate electrons. youtube.compku.edu.cn

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. youtube.com Its energy level corresponds to the molecule's electrophilicity or Lewis acidity; a lower LUMO energy suggests a greater ability to accept electrons. youtube.compku.edu.cn

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.

| Orbital Parameter | Significance | Predicted Characteristic for 2,4,6-Trichloro-5-iodopyrimidine |

|---|---|---|

| HOMO Energy | Indicates nucleophilicity (electron-donating ability) | Relatively low energy due to electron-withdrawing halogens, suggesting weak nucleophilicity. |

| LUMO Energy | Indicates electrophilicity (electron-accepting ability) | Low energy, indicating strong electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability | A relatively small gap is expected, signifying high reactivity. |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orglibretexts.org It is generated by calculating the electrostatic potential on the molecule's electron density surface. scienceopen.com The map uses a color spectrum to identify charge-related properties:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to electrophilic attack. libretexts.orgscienceopen.com These areas often correspond to lone pairs of electrons on heteroatoms.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. libretexts.orgscienceopen.com

Green/Yellow: Represents areas with intermediate or neutral potential.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathways, intermediate structures, and the high-energy transition states that govern the reaction rate. nih.govresearchgate.net

For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr). The pyrimidine (B1678525) ring is inherently electron-deficient, and this effect is greatly amplified by the four halogen substituents. Studies on the related compound 2,4,6-trichloropyrimidine (B138864) have shown that it readily undergoes monosubstitution with various nucleophiles, such as anilines. researchgate.net The position of substitution (C2, C4, or C6) can be influenced by the nucleophile and solvent conditions. researchgate.net

In the case of this compound, reaction pathway modeling could predict the regioselectivity of nucleophilic attack. The chlorine atoms at positions 4 and 6 are generally the most labile in substituted pyrimidines. Computational analysis would involve:

Modeling the approach of a nucleophile to each of the electrophilic carbon centers (C2, C4, C6).

Calculating the energy of the corresponding Meisenheimer-like intermediates (the sigma complexes).

Identifying the transition state structures for the formation and collapse of these intermediates.

Calculating the activation energies for each potential pathway.

The pathway with the lowest activation energy would be the kinetically favored product. Such modeling would provide a theoretical rationale for the observed regioselectivity in synthetic reactions involving this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques in drug discovery for predicting and analyzing how a ligand (a potential drug molecule) interacts with a biological target, typically a protein or enzyme. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov It involves sampling a large number of possible conformations and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the behavior of the ligand-protein complex over time. nih.gov By simulating the atomic motions of the system, MD provides insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. mdpi.com

While no specific molecular docking or MD simulation studies for this compound have been published, its structural class—substituted pyrimidines—is well-represented in medicinal chemistry. Pyrimidine derivatives have been successfully docked and evaluated as inhibitors for various enzymes. For instance, substituted pyrimidines have been investigated as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) nih.gov and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov Given these precedents, this compound could be computationally screened against libraries of kinases, reductases, or other enzymes to identify potential biological targets and initiate a drug discovery program.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling strategy that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.govmui.ac.ir QSAR models are invaluable for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features essential for activity.

Numerous QSAR studies have been conducted on pyrimidine derivatives, highlighting their therapeutic potential in various areas, particularly as anticancer agents. These studies often employ methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govjapsonline.com

Key QSAR Studies on Pyrimidine Derivatives:

As VEGFR-2 Inhibitors: A QSAR study on furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, demonstrated the predictive power of these models. An Artificial Neural Network (ANN) model showed superior performance (R² = 0.998) compared to a Multiple Linear Regression (MLR) model (R² = 0.889), indicating a complex, nonlinear relationship between the chemical structure and inhibitory activity. nih.govmui.ac.ir

As AXL Kinase Inhibitors: 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of pyrimidine derivatives that inhibit AXL kinase, another important cancer target. japsonline.com The models showed good statistical significance and predictive ability, with the resulting contour maps providing a visual guide for designing more potent inhibitors by indicating where steric bulk, electrostatic charge, and hydrophobic features should be modified. japsonline.com

As COX-2 Inhibitors: The cyclooxygenase-2 (COX-2) inhibitory activity of 2-(4-methylsulphonylphenyl)pyrimidine derivatives was analyzed using QSAR. The model identified key molecular descriptors related to electronegativity, polarizability, and the presence of specific structural fragments (like aromatic ethers and methyl groups) that influence the inhibitory activity. nih.gov

These studies underscore the utility of QSAR in the rational design of novel pyrimidine-based therapeutic agents. Although this compound itself has not been included in these specific published models, its structural features could be quantified by molecular descriptors and used within such a framework to predict its potential biological activities.

Future Perspectives and Emerging Research Avenues

Development of Greener Synthetic Routes for Halogenated Pyrimidines

The chemical industry is increasingly focused on developing environmentally benign synthetic methods to minimize waste and hazardous substance use. organic-chemistry.orgnih.gov Traditional methods for synthesizing halogenated pyrimidines often involve harsh reagents and generate significant waste. nih.gov Future research is geared towards creating more sustainable and efficient synthetic pathways.

One promising approach is the use of microwave-assisted synthesis , which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govrsc.orgyoungin.com For instance, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been achieved efficiently using microwave irradiation in a recyclable ionic liquid. nih.gov Another key area is the development of one-pot multicomponent reactions (MCRs) , which offer high atom economy by combining multiple synthetic steps into a single operation, thereby reducing solvent usage and purification steps. nih.gov An efficient one-pot synthesis of 2,4,6-triaryl pyridines has been described using polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of organic compounds, offering enhanced safety, scalability, and precise control over reaction parameters. nih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which can be particularly advantageous for highly exothermic or rapid reactions often involved in the synthesis of complex heterocyclic systems. nih.gov